

# A Comparative Analysis of Experimental and Calculated Properties of 1,2,3-Triiodobenzene

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## Compound of Interest

Compound Name: *1,2,3-Triiodobenzene*

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For researchers and professionals in the fields of organic synthesis and drug development, a precise understanding of a molecule's physicochemical properties is paramount. This guide provides a detailed comparison of the experimentally determined and computationally calculated properties of **1,2,3-triiodobenzene**, a key intermediate in the synthesis of more complex organic molecules.<sup>[1]</sup> The vicinal arrangement of three iodine atoms on the benzene ring imparts unique reactivity and steric characteristics to this compound.<sup>[2]</sup>

## Physicochemical Properties: A Side-by-Side Comparison

The following table summarizes the key experimental and calculated physicochemical properties of **1,2,3-triiodobenzene**. This allows for a direct comparison between laboratory measurements and theoretical values, offering insights into the accuracy of computational models for this class of compounds.

Property	Experimental Value	Calculated Value
Molecular Weight	-	455.80 g/mol [3][4]
Melting Point	113 °C[1], 116 °C[4][5]	-
Boiling Point	332 °C[1], 350.8 °C (at 760 mmHg)[4]	-
Density	3.4830 g/cm³[1]	2.928 g/cm³[4]
Appearance	Colorless crystalline solid[1]	-
Solubility	Low solubility in water; soluble in non-polar organic solvents like hexane, chloroform, and carbon tetrachloride.[1]	-
XLogP3	-	3.9[3][4]
Exact Mass	-	455.7369 Da[3][4]
Vapor Pressure	-	8.67E-05 mmHg at 25°C[4]
Flash Point	-	183.3°C[4]
Refractive Index	-	1.8070 (estimate)[4]
Crystal Structure	The molecule is planar, with evidence of intramolecular steric repulsion between the iodine atoms leading to distortions in the benzene ring angles.[2][6][7]	-

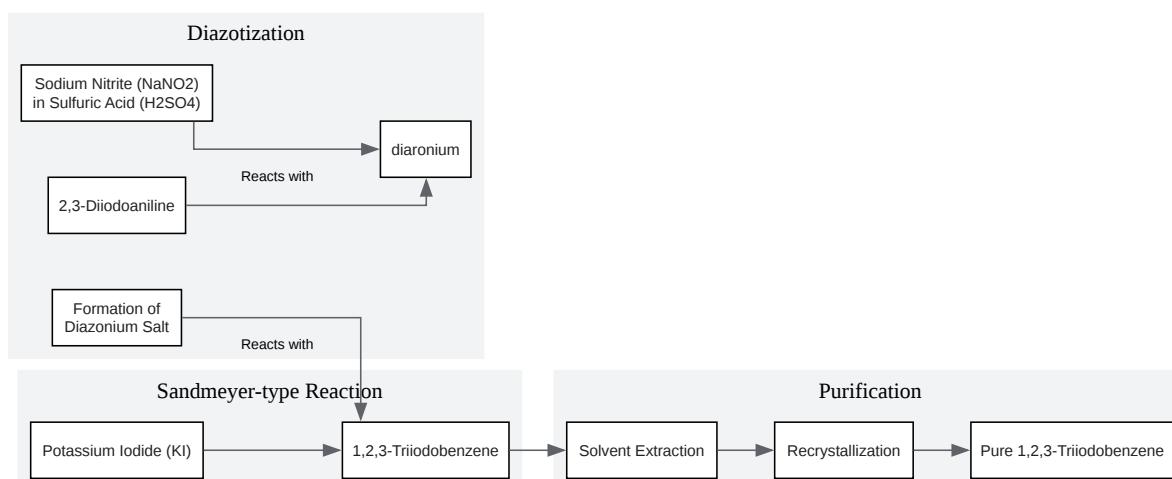
## Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental data. Below are outlines of the protocols used to determine key properties and the synthesis of **1,2,3-triiodobenzene**.

### Synthesis of 1,2,3-Triiodobenzene

While a specific detailed protocol for the synthesis of **1,2,3-triiodobenzene** was not found in the immediate search, a general and widely used method for the synthesis of tri-iodinated benzene compounds involves the diazotization of a corresponding tri-iodoaniline followed by a Sandmeyer-type reaction. A logical workflow for the synthesis of **1,2,3-triiodobenzene** can be inferred from these general procedures.

#### Logical Workflow for the Synthesis of **1,2,3-Triiodobenzene**:



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Figure 1. A logical workflow for the synthesis of **1,2,3-triiodobenzene**.

## Determination of Melting Point

The melting point of **1,2,3-triiodobenzene** is determined using a standard melting point apparatus. A small amount of the crystalline solid is placed in a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded as the melting point.

## Determination of Boiling Point

The boiling point is determined by heating the liquid form of the compound until it is in equilibrium with its vapor. For compounds that may decompose at their atmospheric boiling point, vacuum distillation can be used to determine the boiling point at a reduced pressure.

## Solubility Determination

The solubility of **1,2,3-triiodobenzene** in various solvents is determined by adding a known amount of the solute to a known volume of the solvent at a specific temperature. The mixture is agitated until equilibrium is reached, and the concentration of the dissolved solute is then measured, often using spectroscopic or chromatographic techniques. As noted, the solubility of non-polar compounds like **1,2,3-triiodobenzene** in organic solvents generally increases with temperature.<sup>[1]</sup>

## Crystal Structure Analysis

The crystal structure of **1,2,3-triiodobenzene** was elucidated using single-crystal X-ray diffraction.<sup>[7]</sup> This technique involves passing X-rays through a single crystal of the compound and analyzing the resulting diffraction pattern. This analysis provides detailed information about the arrangement of atoms within the crystal lattice, bond lengths, and bond angles. For **1,2,3-triiodobenzene**, these studies have been crucial in understanding the steric strain imposed by the three adjacent iodine atoms.<sup>[2][6]</sup>

## Concluding Remarks

The comparison between experimental and calculated properties of **1,2,3-triiodobenzene** reveals a good overall agreement, particularly for molecular weight and topological descriptors. However, discrepancies in values such as density highlight the importance of experimental validation. For researchers, the provided data and protocols serve as a valuable resource for the application of **1,2,3-triiodobenzene** in synthetic chemistry and materials science. The unique structural and electronic properties stemming from its vicinal tri-iodo substitution pattern continue to make it a molecule of significant interest.<sup>[2]</sup>

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